Human Defensin NP-1 is predominantly produced in neutrophils, a type of white blood cell essential for the immune response. It is synthesized as a precursor protein that undergoes post-translational modifications to become biologically active. The gene encoding Human Defensin NP-1 is located on chromosome 8 and is part of a larger cluster of defensin genes.
Human Defensin NP-1 belongs to the alpha defensins subclass, characterized by their structure that includes six cysteine residues forming three disulfide bonds. This structural feature is critical for their stability and function.
Human Defensin NP-1 can be synthesized through various methods, including recombinant DNA technology and solid-phase peptide synthesis.
The expression system typically used for recombinant production involves optimizing conditions such as temperature, induction time, and growth media to maximize yield and activity of Human Defensin NP-1.
The molecular structure of Human Defensin NP-1 consists of approximately 29 amino acids arranged in a specific folding pattern stabilized by disulfide bonds. The peptide adopts a characteristic three-dimensional structure that is essential for its biological activity.
The molecular weight of Human Defensin NP-1 is around 3,439 Da. Its sequence contains several positively charged residues that contribute to its interaction with negatively charged microbial membranes.
Human Defensin NP-1 exhibits various chemical reactions, primarily related to its antimicrobial activity:
The activation process requires specific conditions, including the presence of calcium ions and appropriate pH levels to ensure optimal enzyme activity.
The mechanism by which Human Defensin NP-1 exerts its antimicrobial effects involves several steps:
Studies have shown that concentrations as low as 5 µg/ml can effectively inhibit bacterial growth, demonstrating its potency against pathogens like Escherichia coli and Staphylococcus aureus.
Human Defensin NP-1 is a water-soluble peptide with high stability under physiological conditions. It has a relatively low melting point due to its small size.
The chemical properties include:
Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to confirm the identity and purity of synthesized Human Defensin NP-1.
Human Defensin NP-1 has several applications in scientific research and potential therapeutic contexts:
Human Neutrophil Peptide-1 (HNP-1) belongs to the α-defensin family characterized by a highly conserved 30-residue backbone containing six invariant cysteine residues (20% of total sequence) and four arginine residues (13.3%). This cationic peptide is encoded by the DEFA1 and DEFA3 genes clustered on chromosome 8p23.1. The primary sequence (ACYCRIPACIAGERRYGTCIYQGRLWAFCC) undergoes post-translational processing from a 94-amino acid prepropeptide: Signal peptide cleavage is followed by removal of a 45-residue pro-region, yielding the mature peptide [1] [3]. The cysteine spacing pattern (Cys²–Cys⁹–Cys¹⁵–Cys²⁰–Cys²⁵–Cys³⁰) is strictly conserved across mammalian α-defensins, enabling a specific tri-disulfide topology critical for function. Glycine¹⁷ and arginine⁵–glutamate¹³ salt bridges further stabilize the fold against enzymatic degradation [1] [3].
Table 1: Conserved Residues in Mature Human Neutrophil Peptide-1
| Residue Type | Position(s) | Functional Role | 
|---|---|---|
| Cysteine | 2,9,15,20,25,30 | Disulfide bond formation | 
| Arginine | 5,14,18,24 | Cationic charge; Membrane interaction | 
| Glycine | 17 | Beta-bulge formation; Dimerization | 
| Hydrophobic | 16,20,25,26,28 | Pathogen membrane insertion | 
HNP-1’s tertiary structure is stabilized by three specific disulfide pairings: Cys¹–Cys⁶ (C2–C30), Cys²–Cys⁴ (C9–C25), and Cys³–Cys⁵ (C15–C20). This C1–C6, C2–C4, C3–C5 connectivity constrains the peptide into a rigid triple-stranded β-sheet. Disruption through reduction/alkylation abolishes antiviral activity against herpes simplex virus and diminishes bactericidal function by >90% [1] [8] [9]. The disulfide network confers exceptional biophysical stability:
HNP-1 self-associates into dimers via hydrogen bonds between β₂-strands (residues 18 and 20) of adjacent monomers, forming a six-stranded antiparallel β-sheet. This creates an amphipathic "basket" with a hydrophobic base (Phe²⁸, Ile²⁰, Leu²⁵, Trp²⁶) and cationic rim [1] [6] [7]. Key determinants of dimerization include:
Membrane-bound dimer topology adopts a "dimer pore" configuration: Hydrophobic bases insert into lipid bilayers while cationic tops line an aqueous pore. This contrasts with toroidal pores of β-hairpin peptides like protegrin-1, as HNP-1 causes minimal lipid disordering [6]. Functionally, dimerization is essential for:
Table 2: Dimerization-Dependent Functions of Human Neutrophil Peptide-1
| Function | Dimer-Dependent? | Key Residues | 
|---|---|---|
| S. aureus killing | Yes | Trp²⁶, Ile²⁰, Leu²⁵ | 
| E. coli killing | No | Arg⁵⁻²⁴, hydrophobic C-terminus | 
| Anthrax LF inhibition | Yes | Trp²⁶ | 
| HIV gp120 binding | Yes | Trp²⁶ | 
C-terminal hydrophobicity governs membrane insertion and target recognition. Trp²⁶ is indispensable for:
Mutational analyses confirm hydrophobic residues Tyr¹⁶, Ile²⁰, Leu²⁵, and Phe²⁸ determine bactericidal specificity:
Linear HNP-1 analogs lacking disulfide bonds retain partial antimicrobial activity, confirming roles beyond structural stabilization:
Table 3: Properties of Linear Human Neutrophil Peptide-1 Analogues
| Analogue | Sequence Length | Key Modifications | Antibacterial Spectrum | Serum Sensitivity | 
|---|---|---|---|---|
| HNP-1ΔC | 28 residues | Cysteines deleted | Gram+/− (excl. P. aeruginosa) | High | 
| HNP-1ΔC18 | 18 residues | N-terminal 9 residues + 3 Cys deleted | E. coli, S. aureus | Low | 
| HNP-1ΔC18A | 18 residues | ΔC18 with Gly¹⁰→Ala | Enhanced anti-staphylococcal | Low | 
Engineered cyclic analogs with non-native disulfide connectivities (e.g., Cys¹⁵–Cys²⁵, Cys²⁰–Cys³⁰) show activity against multidrug-resistant E. coli, suggesting disulfide bonds primarily constrain conformational sampling rather than directly mediate target interaction [1] [8]. Hydrophobic C-terminal mimetics (e.g., VVVL-motif peptides) bind lipid II with higher affinity than wild-type HNP-1, supporting rational design of truncated therapeutics [1].
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7